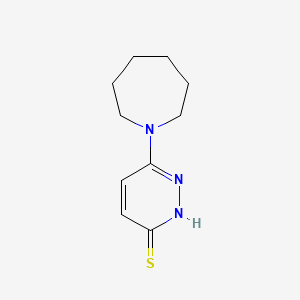
6-(1-azepanyl)-3(2H)-pyridazinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-azepanyl)-3(2H)-pyridazinethione, also known as APD-356, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazines and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 6-(1-azepanyl)-3(2H)-pyridazinethione is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Additionally, it has been shown to activate various cellular pathways that are involved in cell survival and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(1-azepanyl)-3(2H)-pyridazinethione are diverse and complex. This compound has been shown to have significant antioxidant activity, which may contribute to its anti-inflammatory and neuroprotective properties. It has also been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and metastasis. Additionally, 6-(1-azepanyl)-3(2H)-pyridazinethione has been shown to have a positive effect on cellular signaling pathways that are involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(1-azepanyl)-3(2H)-pyridazinethione in lab experiments include its ability to selectively target cancer cells and its potential neuroprotective properties. Additionally, this compound has been shown to have low toxicity in animal studies, making it a potentially safe candidate for further research. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on 6-(1-azepanyl)-3(2H)-pyridazinethione. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Further studies are also needed to determine the potential side effects of this compound and its safety in humans. Finally, more research is needed to explore the potential use of 6-(1-azepanyl)-3(2H)-pyridazinethione in combination with other drugs or therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-(1-azepanyl)-3(2H)-pyridazinethione is a multi-step process that involves the reaction of various chemical reagents. The most common method for synthesizing this compound involves the reaction of 2,6-dichloropyridazine with 1-azepanethiol in the presence of a base such as sodium hydride. The resulting product is then treated with an acid to yield 6-(1-azepanyl)-3(2H)-pyridazinethione. This method has been optimized to produce high yields of the compound and has been used in various research studies.
Applications De Recherche Scientifique
6-(1-azepanyl)-3(2H)-pyridazinethione has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant activity against various types of cancer cells, including breast, lung, and prostate cancer. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to protect against oxidative stress. In addition, 6-(1-azepanyl)-3(2H)-pyridazinethione has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-(azepan-1-yl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c14-10-6-5-9(11-12-10)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQQQHJAIOJHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NNC(=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

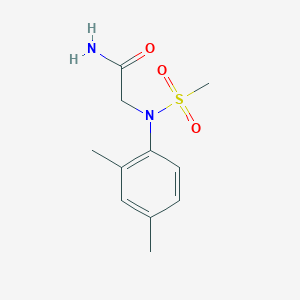
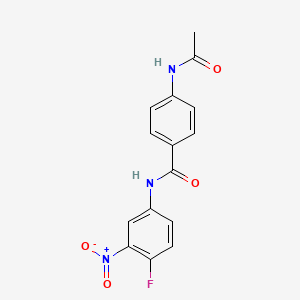
![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
![N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)
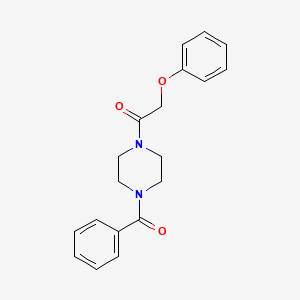
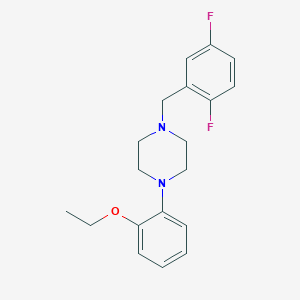

![7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5758986.png)
![2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide](/img/structure/B5759008.png)

![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)
![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)
![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)